SBC-115076
Overview
Description
SBC-115076 is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a proprotein convertase that plays a crucial role in the metabolism of low-density lipoprotein (LDL) receptors. By inhibiting PCSK9, this compound helps in reducing LDL cholesterol levels in the blood, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of SBC-115076 is the Proprotein Convertase Subtilisin Kexin 9 (PCSK9) . PCSK9 is a serine protease that plays a crucial role in lipid metabolism . It binds to the Low-Density Lipoprotein Receptor (LDLR), preventing it from removing LDL cholesterol from the blood .
Mode of Action
This compound acts as an inhibitor of PCSK9 . It blocks the degradation of LDLR in cells expressing PCSK9 . This inhibition increases the uptake of LDL by liver cells in vitro . In other words, this compound prevents PCSK9 from binding to LDLR, thereby allowing LDLR to remove more LDL cholesterol from the blood .
Biochemical Pathways
The inhibition of PCSK9 by this compound affects the lipid metabolism pathway . By preventing PCSK9 from binding to LDLR, this compound allows LDLR to continue removing LDL cholesterol from the blood . This leads to a decrease in total cholesterol levels . Additionally, this compound has been shown to increase the expressions of ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1), which are involved in cholesterol efflux .
Result of Action
The inhibition of PCSK9 by this compound results in several molecular and cellular effects. In vitro, it has been shown to increase the uptake of LDL by liver cells . In vivo, this compound has been shown to lower cholesterol levels in mice fed a high-fat diet . Additionally, it has been found to reduce atherosclerotic severity by reducing the lesion area and lipid accumulation, and increasing expressions of ABCA1 and ABCG1 in macrophages from atherosclerotic plaque .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in mice fed a high-fat diet, this compound was able to lower cholesterol levels . .
Biochemical Analysis
Biochemical Properties
SBC-115076 has been shown to inhibit PCSK9, blocking LDLR degradation in HEK293T cells expressing PCSK9 and increasing the uptake of low-density lipoprotein (LDL) by liver cells in vitro . This interaction with PCSK9 and LDLR is a key aspect of the biochemical role of this compound .
Cellular Effects
In THP-1 macrophages, this compound has been shown to largely alleviate lipid accumulation and reverse the cholesterol efflux to apolipoprotein-I (apoA-I) and high-density lipoprotein (HDL) mediated by ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1) .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting PCSK9, which in turn prevents PCSK9 from binding to the LDL receptor and removing LDL cholesterol from the blood . This inhibition blocks LDLR degradation in cells expressing PCSK9 and increases the uptake of LDL by liver cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be dose- and time-dependent in THP-1 macrophages
Dosage Effects in Animal Models
In animal models, specifically in female Wistar rats fed a high-fat diet, this compound has been shown to reduce obesity and blood lipid abnormalities, and improve insulin sensitivity .
Metabolic Pathways
Its role in inhibiting PCSK9 suggests it may be involved in lipid metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBC-115076 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
SBC-115076 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often used in further research and development to explore new therapeutic applications .
Scientific Research Applications
SBC-115076 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of PCSK9 and its effects on LDL receptor metabolism.
Biology: Investigated for its role in cellular processes and its potential to modulate cholesterol levels in biological systems.
Medicine: Explored as a therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9 .
Comparison with Similar Compounds
Similar Compounds
SBC-110034: Another PCSK9 inhibitor with similar biological activity but different chemical structure.
Evolocumab: A monoclonal antibody that inhibits PCSK9 and is used clinically to lower cholesterol levels.
Alirocumab: Another monoclonal antibody targeting PCSK9, used for similar therapeutic purposes .
Uniqueness
SBC-115076 is unique due to its small molecule structure, which allows for easier synthesis and modification compared to monoclonal antibodies. Its potent inhibition of PCSK9 and favorable pharmacokinetic properties make it a promising candidate for further development and therapeutic use .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYIXKBHQQSREP-ORIPQNMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SBC-115076?
A1: this compound acts as a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. [, , , , , ] PCSK9 is an enzyme that plays a crucial role in regulating cholesterol levels in the blood. It binds to low-density lipoprotein receptors (LDLRs) on the surface of cells, leading to their degradation. By inhibiting PCSK9, this compound prevents LDLR degradation, resulting in increased LDLR availability on the cell surface to clear low-density lipoprotein (LDL) cholesterol from the bloodstream. [, , ]
Q2: What are the potential therapeutic benefits of this compound observed in preclinical studies?
A2: Preclinical studies utilizing animal models have demonstrated that this compound exhibits several promising effects:
- Reduced Atherosclerosis: Studies using ApoE−/− mice, a model prone to atherosclerosis, have shown that this compound can reduce atherosclerotic lesion size and lipid accumulation in the aorta, suggesting potential benefits in managing this condition. [, ]
- Improved Lipid Profile: this compound treatment has been linked to significantly reduced levels of triglycerides (TG), total cholesterol (TC), and LDL cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels. [, , ] These changes in lipid profile are considered beneficial in reducing cardiovascular risks.
- Enhanced Cholesterol Efflux: In vitro studies using THP-1 macrophages demonstrated that this compound promotes cholesterol efflux by increasing the expression of ATP-binding cassette transporter A1 (ABCA1) and ABCG1, key proteins involved in transporting cholesterol out of cells. []
Q3: Has this compound shown any impact on inflammatory markers related to cardiovascular disease?
A3: Yes, research suggests that this compound may influence inflammatory processes relevant to cardiovascular disease:
- Reduced ICAM-1 and LFA-1 Levels: A study using a hyperlipidemia rat model revealed that this compound treatment significantly lowered serum levels of intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1). [] These molecules play a role in inflammatory responses within the vascular wall, and their reduction could contribute to an anti-atherosclerotic effect.
Q4: Are there any potential drug interactions or synergistic effects associated with this compound?
A4: One study explored potential interactions and synergistic effects:
- Synergy with Rapamycin: Researchers investigated a nanomedicine that combined this compound with rapamycin, an mTOR inhibitor. [] They found that this combination synergistically inhibited tumor cell proliferation while also reducing rapamycin-induced hyperlipidemia. This suggests that this compound might mitigate certain side effects of other medications.
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